Paraherquamide

Vue d'ensemble

Description

Paraherquamide is a member of the this compound family of prenylated indole-derived alkaloids. These compounds are secondary metabolites produced by fungi, particularly species of Penicillium and Aspergillus. This compound was first isolated from Penicillium paraherquei and has garnered significant interest due to its potent anthelmintic properties, making it a promising candidate for the development of new antiparasitic drugs .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The total synthesis of paraherquamide involves several key steps, including the formation of a unique bicyclo[2.2.2]diazaoctan ring system through a biological intramolecular Diels–Alder cycloaddition reaction . The synthetic route typically begins with the preparation of a functionalized indole, followed by the synthesis of a diketopiperazine intermediate. These intermediates are then coupled, and the resulting product undergoes further transformations to yield this compound .

Industrial Production Methods: Industrial production of this compound is often achieved through biological fermentation culture. Penicillium strains capable of producing this compound are inoculated into a culture medium optimized for maximum yield. Factors such as the concentration of soluble starch, glucose, and yeast extract are critical for optimizing the fermentation process . The fermentation process can be further refined using response surface methodology to achieve higher yields .

Analyse Des Réactions Chimiques

Types of Reactions: Paraherquamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. One of the most notable reactions is the intramolecular Diels–Alder cycloaddition, which is crucial for forming its unique bicyclo[2.2.2]diazaoctan ring system .

Common Reagents and Conditions: Common reagents used in the synthesis of this compound include functionalized indoles, diketopiperazines, and various oxidizing and reducing agents. The reaction conditions often involve specific temperature and pH controls to ensure the desired transformations occur efficiently .

Major Products: The major products formed from these reactions include various intermediates such as functionalized indoles and diketopiperazines, which are subsequently transformed into this compound through a series of cyclization and oxidation reactions .

Applications De Recherche Scientifique

Anthelmintic Activity

Mechanism of Action

Paraherquamide exhibits potent anthelmintic activity through its action as a cholinergic nicotinic antagonist. It selectively targets nematode nicotinic acetylcholine receptors (nAChRs), particularly the L-type receptors, which are crucial for muscle contraction in parasitic worms. Studies have shown that this compound induces flaccid paralysis in Haemonchus contortus without affecting ATP levels, indicating a specific neuromuscular action .

Efficacy Against Drug Resistance

The emergence of drug-resistant parasitic strains has necessitated the development of new anthelmintics. This compound and its analogs have shown effectiveness against resistant strains due to their novel mechanisms of action. Research indicates that this compound analogs can circumvent existing resistance pathways, making them valuable candidates for future therapeutic development .

Biosynthesis Research

Metabolic Pathways

Studies on the biosynthesis of this compound have revealed intricate metabolic pathways involving various precursors. For instance, the flavin monooxygenase PhqK has been identified as a key enzyme in the formation of spirocycles during this compound biosynthesis . Understanding these pathways not only enhances our knowledge of this compound's natural production but also aids in the synthetic development of analogs with improved efficacy.

Computational Drug Design

Molecular Docking Studies

Recent advancements in computational methods have facilitated the assessment of this compound’s interactions with nAChRs through molecular docking and molecular dynamics (MD) simulations. These studies provide insights into binding affinities and receptor conformational changes, which are critical for rational drug design . The combination of docking scores and binding energy calculations has identified promising analogs for further investigation.

Case Studies and Experimental Evidence

Mécanisme D'action

Paraherquamide exerts its effects by selectively targeting the L-type nicotinic acetylcholine receptors in nematodes. The compound binds to the acetylcholine binding protein, a surrogate of nicotinic acetylcholine receptors, and exhibits higher efficacy for the levamisole-sensitive receptors compared to the nicotine-sensitive receptors . Structural features of loop C, loop E, and loop F of the orthosteric receptor binding site play critical roles in the observed selectivity .

Comparaison Avec Des Composés Similaires

Paraherquamide is part of a larger family of prenylated indole alkaloids, which includes compounds such as marcfortine, brevianamide, and asperparaline . These compounds share similar structural features, such as the bicyclo[2.2.2]diazaoctan ring system, but differ in their specific functional groups and biological activities. This compound is unique in its potent anthelmintic properties, making it a valuable compound for developing new antiparasitic drugs .

List of Similar Compounds:- Marcfortine

- Brevianamide

- Asperparaline

- This compound H

- This compound I

Activité Biologique

Paraherquamide, a spiroindole alkaloid isolated from the fungus Penicillium paraherquei, exhibits significant biological activity, particularly as an anthelmintic agent. This article delves into its mechanisms of action, efficacy against nematodes, and the structural characteristics that contribute to its biological effects.

Overview of this compound

This compound was first identified in 1981 and has since been recognized for its potent effects against parasitic worms. The compound is part of a larger family of paraherquamides, which are characterized by their unique spiro-oxindole structure. Among these, this compound A is noted for its superior anthelmintic properties.

This compound primarily targets nicotinic acetylcholine receptors (nAChRs) in nematodes. Research indicates that it selectively binds to L-type nAChRs over N-type receptors, leading to rapid flaccid paralysis of the parasites. The selectivity is attributed to specific structural features within the receptor binding site, particularly loops C, E, and F of the acetylcholine binding protein (AChBP) .

Key Findings:

- Selectivity : this compound A shows a preference for L-type nAChRs in nematodes such as Haemonchus contortus and Ascaris suum .

- Mechanism of Paralysis : The compound induces paralysis without altering ATP levels, suggesting a targeted action on neuromuscular receptors .

- Competitive Antagonism : this compound A and its derivatives exhibit competitive antagonism at nAChRs, shifting the concentration-response curve of acetylcholine to the right .

Efficacy Against Nematodes

This compound has demonstrated remarkable efficacy in various studies:

| Study | Nematode Species | Dosage | Effectiveness |

|---|---|---|---|

| Thompson et al. (1996) | Haemonchus contortus | 1.56 mg/kg | 98-100% reduction in worm burden |

| Zinser et al. (2002) | Ascaris suum | Not specified | Induced significant paralysis |

| Koizumi et al. (2024) | Multiple species | LD50 2.5 μg/mL | Potent activity against resistant strains |

Case Studies

- Thompson et al. (1996) : This study highlighted this compound's ability to induce rapid flaccid paralysis in Haemonchus contortus, demonstrating its potential as an effective treatment for parasitic infections without affecting host ATP levels.

- Zinser et al. (2002) : The research focused on the comparative efficacy of this compound A and its deoxy derivative, derquantel, revealing that derquantel exhibited even greater paralytic effects on Ascaris suum.

- Koizumi et al. (2024) : This recent study explored the interactions of this compound analogs with L-type nAChRs using in-silico approaches, providing insights into structure-activity relationships that could guide future drug development.

Structural Insights

The biosynthesis of paraherquamides involves complex enzymatic pathways, with the flavin monooxygenase PhqK playing a crucial role in spirocycle formation . Understanding these pathways not only elucidates the compound's natural production but also opens avenues for synthetic modifications aimed at enhancing efficacy and reducing resistance.

Propriétés

Numéro CAS |

77392-58-6 |

|---|---|

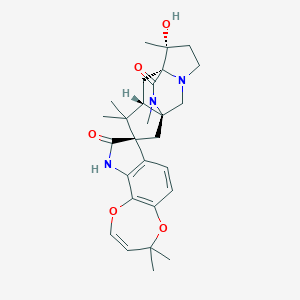

Formule moléculaire |

C28H35N3O5 |

Poids moléculaire |

493.6 g/mol |

Nom IUPAC |

(6'R,7'R,8R,9'S)-6'-hydroxy-4,4,6',10',10',13'-hexamethylspiro[10H-[1,4]dioxepino[2,3-g]indole-8,11'-3,13-diazatetracyclo[5.5.2.01,9.03,7]tetradecane]-9,14'-dione |

InChI |

InChI=1S/C28H35N3O5/c1-23(2)10-12-35-20-17(36-23)8-7-16-19(20)29-21(32)27(16)14-26-15-31-11-9-25(5,34)28(31,22(33)30(26)6)13-18(26)24(27,3)4/h7-8,10,12,18,34H,9,11,13-15H2,1-6H3,(H,29,32)/t18-,25+,26?,27+,28-/m0/s1 |

Clé InChI |

UVZZDDLIOJPDKX-USRGNAASSA-N |

SMILES |

CC1(C=COC2=C(O1)C=CC3=C2NC(=O)C34CC56CN7CCC(C7(CC5C4(C)C)C(=O)N6C)(C)O)C |

SMILES isomérique |

C[C@]1(CCN2[C@]13C[C@H]4C([C@]5(CC4(C2)N(C3=O)C)C6=C(C7=C(C=C6)OC(C=CO7)(C)C)NC5=O)(C)C)O |

SMILES canonique |

CC1(C=COC2=C(O1)C=CC3=C2NC(=O)C34CC56CN7CCC(C7(CC5C4(C)C)C(=O)N6C)(C)O)C |

Apparence |

White Powder |

Synonymes |

paraherquamide paraherquamide A |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary target of Paraherquamide A in nematodes?

A1: this compound A acts as a nicotinic acetylcholine receptor (nAChR) antagonist in nematodes. [] Specifically, it exhibits selectivity for the L-type nAChRs over the N-type nAChRs. []

Q2: How does this compound A's antagonism of nAChRs lead to its anthelmintic effect?

A2: By blocking cholinergic neuromuscular transmission, PHQ induces flaccid paralysis in nematodes. [] This paralysis disrupts the parasite's ability to feed and reproduce, ultimately leading to its elimination.

Q3: Which nematode species are particularly susceptible to this compound A's anthelmintic activity?

A3: this compound A demonstrates high efficacy against a range of gastrointestinal nematodes, including drug-resistant strains of Haemonchus contortus and Trichostrongylus colubriformis. [, ]

Q4: What is the molecular formula and weight of this compound A?

A4: The molecular formula of this compound A is C28H35N3O4, and its molecular weight is 477.6 g/mol. []

Q5: What spectroscopic techniques are typically employed to characterize this compound A?

A5: Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H-NMR and 13C-NMR, along with Mass Spectrometry (MS), are commonly used to elucidate the structure of PHQ and its analogs. [, , ]

Q6: How do structural modifications of this compound A impact its anthelmintic activity?

A6: Minor alterations to the PHQ structure can significantly affect its potency. For instance, substituting the C-14 methyl group or altering the stereochemistry at C-14 substantially reduces its activity. [] Conversely, the reduction of PHQ to 2-deoxy-paraherquamide (derquantel) retains its anthelmintic activity while improving its safety profile. [, ]

Q7: Which structural features contribute to the L-type nAChR selectivity observed with this compound A?

A7: Crystallographic studies of PHQ complexed with acetylcholine binding protein (AChBP) reveal that loop C, loop E, and loop F within the receptor's orthosteric binding site play crucial roles in its L-type nAChR selectivity. []

Q8: How is this compound A metabolized in different animal species?

A8: this compound A undergoes extensive metabolism, with significant species-dependent variations. Sheep and gerbils primarily metabolize PHQ at the pyrrolidine moiety, yielding active metabolites. In contrast, dogs metabolize the dioxepene group, leading to inactive metabolites and potentially explaining the compound's lack of efficacy in this species. []

Q9: What in vitro assays are employed to assess this compound A's anthelmintic activity?

A9: The Caenorhabditis elegans motility assay is widely used to evaluate PHQ's anthelmintic potential in vitro. [] Additionally, muscle tension and microelectrode recordings in isolated Ascaris suum body wall segments provide insights into its mechanism of action. []

Q10: Which animal models are commonly used to investigate this compound A's efficacy and safety?

A10: Sheep and gerbils serve as primary animal models for studying PHQ's anthelmintic activity and pharmacokinetic profile. [, , ]

Q11: Are there known cases of nematode resistance to this compound A or its derivatives?

A11: While PHQ demonstrates efficacy against some drug-resistant nematode strains, the potential for resistance development remains a concern. Combining derquantel with abamectin, a macrocyclic lactone with a distinct mode of action, aims to mitigate resistance selection in commercial formulations like Startect. []

Q12: What are the known toxicological effects of this compound A in mammals?

A12: this compound A exhibits species-dependent toxicity. While generally safe in ruminants like sheep, it can induce severe toxicosis in dogs at doses far below those tolerated by ruminants. [] This toxicity is attributed to its antagonistic effects on mammalian nicotinic acetylcholine receptors, particularly alpha3 ganglionic and muscle-type subtypes. []

Q13: What tools and resources are essential for advancing research on this compound A and related compounds?

A13: Continued research on PHQ necessitates access to advanced analytical techniques like high-resolution NMR and MS, along with bioassays, cell lines, and animal models. Computational chemistry tools for structure-based drug design and QSAR modeling can further accelerate the development of novel anthelmintic agents.

Q14: What are some significant milestones in the research and development of this compound A as an anthelmintic agent?

A14: Key milestones include the isolation of PHQ from Penicillium paraherquei, elucidation of its structure, identification of its target and mechanism of action, and the development of the semi-synthetic derivative derquantel with improved safety. [, , , ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.